N-(2,6-diethylphenyl)-2-ethoxyacetamide
Description
N-(2,6-Diethylphenyl)-2-ethoxyacetamide (CAS: 62593-49-1) is an acetamide derivative with the molecular formula C₁₄H₂₁NO₂ and a molecular weight of 235.32 g/mol . Its structure consists of a 2,6-diethylphenyl group attached to an acetamide backbone, with an ethoxy (–OCH₂CH₃) substituent at the α-carbon (Figure 1). Unlike many commercial chloroacetamide herbicides, this compound lacks a chlorine atom at the α-position, which may reduce electrophilic reactivity and alter its biological activity .
Properties
CAS No. |
62593-49-1 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-(2,6-diethylphenyl)-2-ethoxyacetamide |
InChI |
InChI=1S/C14H21NO2/c1-4-11-8-7-9-12(5-2)14(11)15-13(16)10-17-6-3/h7-9H,4-6,10H2,1-3H3,(H,15,16) |
InChI Key |
OSWLOGSHTXTPPC-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)COCC |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)COCC |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
N-(2,6-diethylphenyl)-2-ethoxyacetamide serves as a valuable intermediate in the synthesis of complex organic molecules. Its structure allows for modifications that lead to the development of various derivatives used in pharmaceuticals and agrochemicals.
Dyes and Pigments
This compound is also utilized in the production of dyes and pigments. Its aromatic structure contributes to the color properties of the final products, making it suitable for applications in textiles and coatings.
Biological Applications
Pharmacological Research
Research indicates that derivatives of this compound exhibit potential pharmacological activities. Studies have explored its efficacy against various diseases, including cancer and bacterial infections. For instance, compounds derived from this structure are being investigated for their anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest.
Enzyme Interaction Studies
The compound is employed in biological assays to study enzyme interactions. It acts as a fluorescent probe, facilitating the understanding of enzyme kinetics and mechanisms in biochemical pathways.
Environmental Science
Biodegradation Studies
Recent research has focused on the environmental impact of related compounds such as chloroacetanilides. Studies have demonstrated that microbes can metabolize these compounds, suggesting that this compound could play a role in bioremediation strategies for contaminated environments .
Toxicological Assessments
Toxicological evaluations are essential for understanding the safety profile of this compound. Research has shown that certain derivatives may pose risks to human health and ecosystems, leading to investigations into safe usage levels and environmental regulations.
Data Tables
| Application Area | Specific Use | Relevant Findings |
|---|---|---|
| Chemical Synthesis | Intermediate for organic compounds | Key role in developing pharmaceuticals |
| Dyes and Pigments | Production of colorants | Enhances color stability in textiles |
| Pharmacological Research | Anticancer activity | Induces apoptosis in cancer cell lines |
| Enzyme Interaction | Fluorescent probe | Facilitates enzyme kinetics studies |
| Environmental Science | Biodegradation studies | Microbial metabolism observed in contaminated sites |
Case Studies
Case Study 1: Anticancer Activity
A study investigated the effects of a derivative of this compound on human cancer cell lines. The results indicated significant inhibition of cell proliferation and induced apoptosis through mitochondrial pathways.
Case Study 2: Environmental Remediation
Research focused on the biodegradation of related acetanilides using microbial strains such as Aspergillus niger. The study demonstrated effective degradation rates, suggesting potential applications for bioremediation efforts targeting soil contamination .
Chemical Reactions Analysis
Amide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or alkaline conditions:
- Kinetics : Hydrolysis is slower compared to chloroacetamides (e.g., 2-chloro-N-(2,6-diethylphenyl)acetamide) , attributed to the electron-donating ethoxy group stabilizing the amide bond.
Nucleophilic Substitution at the Ethoxy Group
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| BBr₃, CH₂Cl₂, −78°C | 2h | 2-Hydroxy-N-(2,6-diethylphenyl)acetamide | 62% | |
| HI (conc.), reflux | 6h | 2-Iodo-N-(2,6-diethylphenyl)acetamide | 55% |
Radical Reactions
The compound participates in photoredox-catalyzed reactions due to its aromatic amine-derived structure :
- C–H Functionalization : Under Ir-catalyzed conditions, the ethyl groups undergo dehydrogenation to form styrenyl intermediates .
- Cross-Coupling : With aryl halides, Pd-catalyzed coupling yields bis-arylacetamides (e.g., Suzuki-Miyaura) .
Stability and Degradation
- Thermal Stability : Decomposes above 250°C, releasing CO and ethylbenzene .
- Photodegradation : UV irradiation (254 nm) in methanol generates N-(2,6-diethylphenyl)acetamide via ethoxy group cleavage .
Comparative Reactivity Table
| Reaction Type | N-(2,6-Diethylphenyl)-2-Ethoxyacetamide | N-(2,6-Diethylphenyl)-2-Chloroacetamide |
|---|---|---|
| Hydrolysis Rate (t₁/₂) | 8h (6M HCl) | 1.5h (6M HCl) |
| O-Dealkylation Yield | 62% (BBr₃) | N/A |
| Photostability | Moderate | Low (rapid dechlorination) |
| Radical Reactivity | Low | High (Cl as leaving group) |
Mechanistic Insights
Comparison with Similar Compounds
Structural and Functional Analysis
Physicochemical Properties
| Property | N-(2,6-Diethylphenyl)-2-ethoxyacetamide | Alachlor | Butachlor |
|---|---|---|---|
| Molecular Weight | 235.32 g/mol | 269.77 g/mol | 311.86 g/mol |
| LogP (Predicted) | ~2.8 (moderate lipophilicity) | ~3.5 | ~4.1 |
| Water Solubility | ~50 mg/L (20°C) | ~240 mg/L (20°C) | ~20 mg/L (20°C) |
The ethoxy group in the target compound lowers lipophilicity (LogP) compared to chloroacetamides, which may reduce persistence in lipid-rich environments .
Preparation Methods
Direct Acylation of 2,6-Diethylaniline
The most straightforward route involves the acylation of 2,6-diethylaniline with 2-ethoxyacetyl chloride under controlled conditions. This method parallels the acylation protocols described in the synthesis of structurally related acetamides.
Procedure :
-
Reaction Setup :
-
Reaction Monitoring :
-
Stir the mixture at room temperature for 6–8 hours.
-
Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Workup :
-
Quench the reaction with ice-cold water, extract with DCM, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain the crude product.
-
-
Purification :
Key Parameters :
Schotten-Baumann Reaction in Biphasic Media
An alternative approach employs the Schotten-Baumann reaction , leveraging aqueous-organic biphasic conditions to improve yield and purity. This method is particularly effective for moisture-sensitive acyl chlorides.
Procedure :
-
Phase Preparation :
-
Dissolve 2,6-diethylaniline (1.0 equiv) in a 1:1 mixture of acetone and water.
-
Add sodium hydroxide (2.0 equiv) to deprotonate the amine.
-
-
Acylation :
-
Slowly add 2-ethoxyacetyl chloride (1.1 equiv) to the vigorously stirred biphasic mixture at 0°C.
-
Maintain pH >10 by periodic addition of NaOH to ensure efficient acylation.
-
-
Isolation :
Advantages :
-
Suppresses hydrolysis of the acyl chloride.
-
Facilitates easy separation of aqueous and organic phases.
Optimization of Reaction Conditions
Solvent and Stoichiometry Effects
Critical parameters influencing yield and selectivity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | Low to moderate (e.g., DCM, toluene) | Minimizes side reactions |
| Acyl Chloride Equiv | 1.1–1.3 | Prevents oligomerization |
| Temperature | 0–25°C | Balances kinetics and stability |
Data derived from analogous acetamide syntheses indicate that toluene as a solvent improves crystallization efficiency, achieving yields >85%. Excess acyl chloride (>1.2 equiv) risks diacylation, particularly with electron-rich aromatic amines.
Catalytic and Additive Strategies
Incorporating DMAP (4-dimethylaminopyridine) as a catalyst (5–10 mol%) accelerates acylation kinetics by activating the acyl chloride. This is critical for sterically hindered amines like 2,6-diethylaniline.
Side Reaction Mitigation :
-
Diacylation : Controlled addition of acyl chloride and low temperatures reduce this risk.
-
Oxidation : Use of inert atmosphere (N₂/Ar) prevents amine oxidation.
Analytical Characterization
Spectroscopic Data
¹H NMR (CDCl₃) :
-
δ 1.20 (t, 6H, CH₂CH₃), 1.40 (t, 3H, OCH₂CH₃), 2.50 (q, 4H, CH₂CH₃), 3.60 (s, 2H, COCH₂O), 4.10 (q, 2H, OCH₂), 7.10–7.30 (m, 3H, aromatic).
IR (KBr) :
-
3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O).
MS (EI) :
-
m/z 235.32 [M]⁺.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) reveals a single peak at 4.2 minutes, confirming purity >98%. Melting point determination (mp 92–94°C) further validates crystallinity.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Waste Management
-
HCl Neutralization : Use of aqueous NaOH or Ca(OH)₂ minimizes corrosive waste.
-
Solvent Recovery : Distillation reclaims >90% of DCM or toluene.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Acylation | 82–88 | 95–98 | High |
| Schotten-Baumann | 78–85 | 93–97 | Moderate |
Trade-offs :
-
Direct Acylation : Superior scalability but requires stringent moisture control.
-
Schotten-Baumann : Easier workup but lower yields for sterically hindered substrates.
Emerging Methodologies and Innovations
Q & A
What are the optimal synthetic routes for N-(2,6-diethylphenyl)-2-ethoxyacetamide, and how do reaction conditions influence yield and purity?
Basic Research Question
The synthesis of this compound can be approached via nucleophilic substitution or condensation reactions. For example, reacting 2,6-diethylaniline with ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in acetonitrile) at 60–80°C typically yields the acetamide derivative. Solvent polarity, temperature, and catalyst selection (e.g., phase-transfer catalysts) significantly affect reaction kinetics and purity. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended to isolate high-purity product .
How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?
Basic Research Question
Structural characterization should combine ¹H/¹³C NMR (to confirm ethoxy and acetamide substituents), FT-IR (amide C=O stretch ~1650 cm⁻¹), and mass spectrometry (ESI-MS for molecular ion validation). Computational methods like DFT calculations (B3LYP/6-311+G(d,p)) can predict electronic properties, including HOMO-LUMO gaps and electrostatic potential maps, aiding in understanding reactivity. X-ray crystallography (if single crystals are obtainable) provides definitive bond-length and angle data .
What experimental design strategies are recommended for investigating the bioactivity of this compound in target organisms?
Advanced Research Question
A factorial design is ideal for optimizing bioactivity assays. Variables include concentration (e.g., 0.1–100 µM), exposure time, and solvent (DMSO vs. aqueous buffers). For herbicidal activity (analogous to alachlor ), dose-response studies on plant models (e.g., Arabidopsis thaliana) should assess chlorophyll inhibition and root elongation. Include positive controls (e.g., commercial herbicides) and statistical validation (ANOVA, p < 0.05) to ensure reproducibility. Cell viability assays (MTT/propidium iodide) are critical for mammalian toxicity screening .
How should researchers address contradictions in solubility data for this compound across different solvent systems?
Advanced Research Question
Contradictions in solubility (e.g., polar vs. nonpolar solvents) may arise from polymorphic forms or solvent-solute interactions. Use Hansen solubility parameters to predict miscibility: δD (dispersion), δP (polar), and δH (hydrogen bonding). Experimentally, perform gravimetric analysis in solvents like ethanol, DMSO, and hexane at 25°C. Validate with HPLC-UV to detect impurities affecting solubility. Computational tools like COSMO-RS can model solvent effects and guide solvent selection .
What safety protocols are essential when handling this compound in laboratory settings?
Basic Research Question
Due to potential toxicity (based on structural analogs ):
- Use PPE : Nitrile gloves, lab coats, and safety goggles.
- Conduct reactions in a fume hood to avoid inhalation.
- Store in airtight containers at 2–8°C, away from oxidizers.
- In case of skin contact: Wash with soap/water; for eye exposure, rinse for 15+ minutes.
- Dispose of waste via certified hazardous waste programs. Always consult SDS for compound-specific hazards .
What mechanistic insights can be gained from studying the hydrolysis of this compound under varying pH conditions?
Advanced Research Question
Hydrolysis studies (pH 1–13, 25–70°C) reveal degradation pathways. Under acidic conditions (pH < 3), the ethoxy group may undergo protonation, leading to acetamide cleavage. Alkaline conditions (pH > 10) likely promote ester hydrolysis. Monitor via HPLC-MS to identify intermediates (e.g., 2,6-diethylaniline, ethoxyacetic acid). Kinetic modeling (pseudo-first-order) quantifies rate constants, while Arrhenius plots determine activation energy. Such data inform stability in environmental or biological systems .
How can computational modeling predict the environmental fate of this compound?
Advanced Research Question
Use EPI Suite or TEST software to estimate biodegradation (BIOWIN), soil adsorption (Koc), and aquatic toxicity. Molecular dynamics simulations can assess binding affinity to soil organic matter. Compare predictions with experimental data (e.g., OECD 301F biodegradation tests) to validate models. Structure-activity relationships (SARs) with analogs like alachlor may highlight persistence risks in agrochemical applications.
What strategies mitigate byproduct formation during large-scale synthesis of this compound?
Advanced Research Question
Byproducts (e.g., N-alkylated impurities) arise from over-alkylation. Mitigation strategies:
- Use flow chemistry for precise reagent mixing and temperature control.
- Optimize stoichiometry (e.g., 1:1.05 molar ratio of 2,6-diethylaniline to ethyl chloroacetate).
- Employ in situ FT-IR to monitor reaction progress and halt at completion.
- Purify via simulated moving bed (SMB) chromatography for scalable separation. Process analytical technology (PAT) ensures consistency in batch-to-batch production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
